molecular formula C19H27FO B1672855 Fluasteron CAS No. 112859-71-9

Fluasteron

Katalognummer: B1672855
CAS-Nummer: 112859-71-9
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: VHZXNQKVFDBFIK-NBBHSKLNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cancer Prevention and Treatment

Fluasterone has shown promise in cancer prevention, particularly in prostate cancer. Research indicates that chronic administration of fluasterone significantly reduced the incidence of adenocarcinoma in rat models when compared to control groups. Specifically, the incidence dropped from 64% to 28% and 31% at doses of 2000 mg/kg and 1000 mg/kg, respectively . This suggests that fluasterone may provide a safer alternative to DHEA due to its reduced androgenicity, which can lead to fewer side effects associated with hormonal treatments.

Mechanisms of Action:

  • Estrogen Receptor Interaction: Fluasterone may inhibit estrogen receptor activity, which is crucial since estrogen can promote certain cancers.
  • Tumor Suppression via p53 Activation: It is proposed that fluasterone activates the p53 protein, leading to cell cycle arrest or apoptosis in cancer cells.

Clinical Trials

Fluasterone is currently undergoing clinical trials for various cancers. Notably, a collaboration with the National Cancer Institute aims to evaluate fluasterone's effectiveness as a preventive treatment for breast cancer by comparing pre- and post-treatment biopsies .

Cushing's Syndrome

Fluasterone is being tested as a treatment for Cushing's syndrome, a condition characterized by excess cortisol production. A Phase 2 clinical trial is assessing its safety and efficacy in managing metabolic manifestations associated with this syndrome, such as hyperglycemia and obesity . The drug's anti-glucocorticoid properties may offer a novel approach to treating this condition without the adverse effects commonly associated with traditional glucocorticoid therapies.

Clinical Findings:

  • In animal models, fluasterone has demonstrated significant reductions in plasma glucose levels and improvements in metabolic profiles without the androgenic side effects seen with DHEA .

Neuroprotection

Fluasterone has been investigated for its neuroprotective effects following traumatic brain injury (TBI). In studies involving rat models, fluasterone administration improved neurological recovery post-injury . The compound's ability to enhance functional recovery suggests potential applications in treating TBI and possibly other neurological conditions.

Anti-inflammatory and Antiproliferative Effects

Fluasterone exhibits significant anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Its mechanism involves inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which plays a pivotal role in inflammatory processes .

Summary Table of Fluasterone Applications

Application AreaSpecific Use CasesMechanisms Involved
OncologyProstate cancer preventionInhibition of estrogen receptor; p53 activation
EndocrinologyTreatment for Cushing's syndromeAnti-glucocorticoid action; metabolic regulation
NeuroprotectionRecovery from traumatic brain injuryEnhancement of neurological recovery
Anti-inflammatoryChronic inflammatory diseasesNF-kB inhibition; reduction of oxidative stress

Biochemische Analyse

Biochemical Properties

Fluasterone is a potent uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH) . It retains the anti-inflammatory, antihyperplastic, chemopreventative, antihyperlipidemic, antidiabetic, and antiobesic, as well as certain immunomodulating activities of DHEA .

Cellular Effects

Fluasterone has been shown to inhibit the activity and expression of carcinogen-activating enzymes in MCF-7 cells . It also exhibits DHEA-like effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties but is consistently more potent than DHEA .

Molecular Mechanism

It is proposed that Fluasterone inhibits NF-kB activation and reduces oxidative stress . Unlike DHEA, Fluasterone has minimal or no androgenic or estrogenic activity .

Temporal Effects in Laboratory Settings

In animal models, Fluasterone exhibits DHEA-like effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties . Over time, these effects have been observed to be consistently more potent than DHEA .

Dosage Effects in Animal Models

In animal models, Fluasterone, when injected subcutaneously at 5 mg/kg, decreased plasma corticosterone levels, and this was correlated with lowering of fasting plasma glucose . As the dose of Fluasterone was increased, corticosterone and fasting plasma glucose levels both rebounded due to increased corticotropin .

Metabolic Pathways

It is known that Fluasterone is a potent uncompetitive inhibitor of G6PDH .

Transport and Distribution

Due to extensive first-pass hepatic and/or gastrointestinal metabolism, very high doses of DHEA and Fluasterone are necessary for effectiveness . This suggests that Fluasterone is extensively metabolized in the liver and gastrointestinal tract.

Analyse Chemischer Reaktionen

Fluasterone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Biologische Aktivität

Fluasterone, also referred to as 3β-dehydroxy-16α-fluoro-DHEA or 16α-fluoroandrost-5-en-17-one , is a synthetic analogue of dehydroepiandrosterone (DHEA). It was developed to retain the therapeutic benefits of DHEA while minimizing its androgenic and estrogenic effects. Fluasterone has been investigated for various medical applications, including cancer treatment, metabolic disorders, and traumatic brain injury. Despite reaching phase II clinical trials, it was never marketed due to concerns about potency and bioavailability .

Fluasterone functions primarily as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), with a potency significantly higher than that of DHEA (Ki = 0.5 μM for fluasterone compared to 17 μM for DHEA) . This inhibition is thought to contribute to its anti-inflammatory, chemopreventive, and antihyperlipidemic properties. Unlike DHEA, fluasterone does not exhibit significant androgenic or estrogenic activity due to the presence of a fluorine atom at the C16α position, which hinders its metabolism into sex hormones .

Efficacy in Clinical Studies

Fluasterone has shown promise in several clinical and preclinical studies:

  • Diabetes and Metabolic Syndrome : In a phase 1/2 trial involving adults with metabolic syndrome, buccal administration of fluasterone resulted in a significant reduction in triglyceride levels (up to 35% decrease) compared to placebo . Additionally, it demonstrated efficacy in lowering fasting plasma glucose levels and preventing glucocorticoid-induced thymic involution in animal models .
  • Traumatic Brain Injury : A study conducted on rats indicated that fluasterone improved neurological recovery following lateral cortical contusion traumatic brain injury when administered shortly after injury . The treatment led to enhanced functional recovery without significant adverse effects.
  • Chemoprevention in Cancer : Research has shown that fluasterone retains the chemopreventive properties of DHEA against prostate carcinogenesis in rat models. It significantly reduced the incidence of prostate adenocarcinoma from 64% in controls to 28% with chronic fluasterone administration . This suggests that fluasterone may provide protective effects against cancer without the associated androgenic toxicity seen with DHEA.

Metabolism and Pharmacokinetics

Fluasterone undergoes extensive first-pass metabolism, which limits its oral bioavailability. Studies have indicated that parenteral administration enhances its efficacy significantly (up to 40-fold) compared to oral dosing . Metabolite profiling identified monoglucuronide conjugates as primary metabolites in urine, indicating a complex metabolic pathway that retains some pharmacological activity .

Summary of Findings

Study Focus Findings
Diabetes & Metabolic SyndromeSignificant reduction in triglycerides and fasting plasma glucose levels; effective in humans
Traumatic Brain InjuryImproved functional recovery in rats post-injury; effective when administered shortly after injury
Cancer ChemopreventionReduced prostate cancer incidence in rats; less androgenic than DHEA

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-NBBHSKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920920
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report]
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112859-71-9
Record name Fluasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112859-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluasterone
Reactant of Route 2
Fluasterone
Reactant of Route 3
Fluasterone
Reactant of Route 4
Fluasterone
Reactant of Route 5
Fluasterone
Reactant of Route 6
Fluasterone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.